molecular formula C23H18ClF3N2O4 B4220233 N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No.: B4220233
M. Wt: 478.8 g/mol
InChI Key: UKOJCNGVUDPZEE-UHFFFAOYSA-N
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Description

N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a tricyclic nonane framework. The presence of these functional groups and structural motifs makes this compound an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be achieved through a multi-step process involving various organic reactions. One common approach involves the following steps:

    Formation of the Tricyclic Nonane Core: The tricyclic nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Attachment of the Trifluoromethyl and Chloro Substituents: The trifluoromethyl and chloro substituents can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a coupling reaction between the amine and carboxylic acid functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide shares similarities with other trifluoromethyl-substituted aromatic compounds, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[3-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF3N2O4/c24-15-5-4-12(23(25,26)27)9-16(15)29-20(30)10-2-1-3-13(6-10)28-21(31)18-11-7-14-17(8-11)33-22(32)19(14)18/h1-6,9,11,14,17-19H,7-8H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOJCNGVUDPZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

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